Cas no 942474-82-0 (1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid)

1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid is a specialized organic compound featuring a piperidine core substituted with a carboxylic acid group and a 2-methyl-4-(methylsulfonyl)phenyl moiety. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The methylsulfonyl group enhances metabolic stability and bioavailability, while the carboxylic acid functionality allows for further derivatization or salt formation. Its well-defined stereochemistry and high purity make it suitable for applications in drug discovery, particularly as an intermediate in synthesizing bioactive molecules. The compound's stability under various conditions and compatibility with common synthetic methodologies further underscore its utility in advanced chemical synthesis.
1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid structure
942474-82-0 structure
Product name:1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid
CAS No:942474-82-0
MF:C14H19NO4S
MW:297.369962930679
CID:2128602

1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid
    • 1-[(2-METHYL-4-METHYLSULFONYL)PHENYL]PIPERIDINE-3-CARBOXYLIC ACID
    • 1-(2-Methyl-4-(methylsulfonyl)phenyl)piperidine-3-carboxylic acid
    • OR2710
    • Inchi: 1S/C14H19NO4S/c1-10-8-12(20(2,18)19)5-6-13(10)15-7-3-4-11(9-15)14(16)17/h5-6,8,11H,3-4,7,9H2,1-2H3,(H,16,17)
    • InChI Key: QLPSKXHCJMTOOE-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=CC(=C(C)C=1)N1CCCC(C(=O)O)C1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 456
  • Topological Polar Surface Area: 83.1

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: 126-127°C
  • Boiling Point: 553.2±50.0 °C at 760 mmHg
  • Flash Point: 288.3±30.1 °C
  • Vapor Pressure: 0.0±1.6 mmHg at 25°C

1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid Security Information

1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Fluorochem
034184-2g
1-[(2-Methyl-4-methylsulfonyl)phenyl]piperidine-3-carboxylic acid
942474-82-0
2g
£465.00 2022-03-01
Fluorochem
034184-250mg
1-[(2-Methyl-4-methylsulfonyl)phenyl]piperidine-3-carboxylic acid
942474-82-0
250mg
£160.00 2022-03-01
Fluorochem
034184-1g
1-[(2-Methyl-4-methylsulfonyl)phenyl]piperidine-3-carboxylic acid
942474-82-0
1g
£246.00 2022-03-01
Crysdot LLC
CD11007562-1g
1-(2-Methyl-4-(methylsulfonyl)phenyl)piperidine-3-carboxylic acid
942474-82-0 97%
1g
$488 2024-07-19

1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid Related Literature

Additional information on 1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid

1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic Acid: A Comprehensive Overview

1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid, identified by the CAS registry number 942474-82-0, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of piperidine derivatives, which are known for their versatile structures and wide-ranging uses in drug discovery and development.

The molecular structure of this compound consists of a piperidine ring, a six-membered saturated cyclic amine, substituted at the 3-position with a carboxylic acid group. The piperidine ring is further substituted at the nitrogen atom with a phenyl group that carries two substituents: a methyl group at the 2-position and a methylsulphonyl group at the 4-position. This substitution pattern imparts unique electronic and steric properties to the molecule, making it an interesting target for synthetic chemists and pharmacologists.

Recent studies have highlighted the potential of piperidine derivatives in modulating various biological targets, including enzymes, receptors, and ion channels. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that certain piperidine-containing compounds exhibit potent inhibitory activity against kinases, which are key players in cellular signaling pathways associated with cancer and inflammatory diseases.

The presence of the methylsulphonyl group in this compound introduces additional functionality. Methylsulphonyl groups are known to enhance the stability and bioavailability of molecules due to their electron-withdrawing nature, which can also influence the molecule's solubility and permeability properties. These characteristics make 1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid a promising candidate for drug delivery systems.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic aromatic substitution, coupling reactions, and oxidation steps. The synthesis strategy typically begins with the preparation of intermediates such as methylthiophenol or related sulphonating agents, followed by coupling reactions to introduce the piperidine moiety.

From an environmental perspective, understanding the fate and transport of such compounds is crucial for assessing their potential impact on ecosystems. Recent research has focused on evaluating the biodegradation pathways of similar compounds under various environmental conditions, providing insights into their persistence and toxicity profiles.

In conclusion, 1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid, CAS No. 942474-82-0, represents a valuable addition to the arsenal of chemical entities being explored for therapeutic applications. Its unique structure, combined with its potential biological activity and favorable physicochemical properties, positions it as a key molecule for future research and development efforts.

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